Toluene-3,4-dithiol

Catalog No.
S597560
CAS No.
496-74-2
M.F
C7H8S2
M. Wt
156.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toluene-3,4-dithiol

CAS Number

496-74-2

Product Name

Toluene-3,4-dithiol

IUPAC Name

4-methylbenzene-1,2-dithiol

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

InChI

InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

NIAAGQAEVGMHPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S)S

Synonyms

dithiol, toluene-3,4-dithiol

Canonical SMILES

CC1=CC(=C(C=C1)S)S

Analytical Chemistry

  • Metal Chelation and Detection

    Toluene-3,4-dithiol forms colored complexes with various metal ions, including molybdenum (Mo), tungsten (W), tin (Sn), silver (Ag), and rhenium (Re) []. This property makes it a valuable colorimetric reagent for the spectrophotometric determination of these metal ions in various matrices []. The formation of these colored complexes allows for the qualitative and quantitative analysis of the metal ions based on the intensity and wavelength of the absorbed light [].

  • Potential Application in Radionuclide Cancer Therapy

    Recent studies exploring the interaction of Toluene-3,4-dithiol with arsenic (III) have shown promising results in inhibiting cell proliferation []. This suggests potential applications in developing novel radionuclide cancer therapies by incorporating these complexes with suitable radioactive isotopes to target and destroy cancer cells []. However, further research is needed to explore the efficacy, safety, and delivery methods for such potential applications.

Material Science

  • Development of Functional Materials: The unique chemical properties of Toluene-3,4-dithiol, including its ability to form strong bonds with metal ions and its potential for self-assembly, make it a promising candidate for developing various functional materials []. Researchers are exploring its potential applications in areas such as:
    • Synthesis of metal-organic frameworks (MOFs): MOFs are a class of porous materials with tunable structures and properties. Toluene-3,4-dithiol can act as ligands in the construction of MOFs, influencing their porosity, surface functionality, and potential applications in gas storage, separation, and catalysis [].
    • Development of conducting polymers: By incorporating Toluene-3,4-dithiol into the polymer backbone, researchers aim to create novel conducting polymers with improved electrical conductivity and other desired properties for applications in organic electronics and sensors [].

Toluene-3,4-dithiol is an organosulfur compound characterized by the chemical formula C7H8S2\text{C}_7\text{H}_8\text{S}_2. It appears as a colorless liquid or waxy solid and is notable for its two thiol (-SH) functional groups located at the 3 and 4 positions on a toluene ring. This compound is also referred to as 3,4-toluenedithiol and has a significant role in coordination chemistry due to its ability to form complexes with various metal ions .

  • Redox Reactions: It can undergo oxidation to form disulfides or sulfonic acids, depending on the conditions .
  • Complexation: The compound readily forms complexes with transition metals such as zinc, copper, nickel, and cobalt. These complexes exhibit distinct spectroscopic properties, which are useful for analytical applications .
  • Polymerization: Under certain conditions, toluene-3,4-dithiol can react with amines or other ligands to produce polymeric materials .

Research indicates that toluene-3,4-dithiol exhibits biological activity that may have implications in medicinal chemistry. Its metal complexes have shown potential antimicrobial properties and may be explored for their efficacy against various pathogens. The compound's ability to chelate metal ions can also influence biological systems, impacting enzyme activity and metal ion transport within cells .

Toluene-3,4-dithiol can be synthesized through several methods:

  • Nucleophilic Substitution: Starting from 3,4-dichlorotoluene, thiol groups can be introduced via nucleophilic substitution reactions using sodium sulfide or thiourea.
  • Reduction of Disulfides: Toluene-3,4-dithiol can also be obtained by reducing corresponding disulfide compounds using reducing agents such as lithium aluminum hydride .
  • Direct Sulfhydryl Addition: The compound may be synthesized by reacting toluene with hydrogen sulfide in the presence of catalysts under high pressure .

Toluene-3,4-dithiol has several applications across various fields:

  • Analytical Chemistry: It serves as a reagent for detecting metal ions such as molybdenum, tin, and tungsten due to its complexation properties .
  • Coordination Chemistry: Its ability to form stable metal complexes makes it valuable in the study of coordination compounds and catalysis .
  • Material Science: Toluene-3,4-dithiol is explored in the development of new materials due to its polymerization potential.

Studies on the interactions of toluene-3,4-dithiol with different metal ions reveal that these complexes can exhibit unique electronic and structural characteristics. For instance:

  • Spectroscopic Properties: The electronic transitions in these complexes can be analyzed using UV-visible spectroscopy, providing insights into their stability and reactivity .
  • Thermodynamic Stability: Interaction studies often focus on the thermodynamic parameters associated with complex formation, which are crucial for understanding their behavior in biological systems.

Toluene-3,4-dithiol shares structural similarities with other dithiol compounds. Here are some comparable compounds:

CompoundFormulaUnique Features
1,2-BenzenedithiolC6H6S2\text{C}_6\text{H}_6\text{S}_2Contains thiol groups at 1 and 2 positions; used in coordination chemistry.
1,3-BenzenedithiolC6H6S2\text{C}_6\text{H}_6\text{S}_2Similar structure but different reactivity profile; used in organic synthesis.
2-MercaptobenzothiazoleC7H6NS2\text{C}_7\text{H}_6\text{N}\text{S}_2Contains a thiazole ring; exhibits antifungal properties.
1,4-BenzenedithiolC6H6S2\text{C}_6\text{H}_6\text{S}_2Different positions of thiol groups; used in polymer chemistry.

Toluene-3,4-dithiol is unique due to its specific arrangement of thiol groups on the aromatic ring, which influences its reactivity and interaction with metals compared to other dithiols. Its applications in both analytical chemistry and material science further distinguish it from similar compounds.

Toluene-3,4-dithiol, a sulfur-containing aromatic compound, exhibits distinctive crystallographic properties that influence its physical behavior and chemical reactivity [1]. In its pure form, toluene-3,4-dithiol manifests as a crystalline low-melting solid with a characteristic white to yellow appearance [2]. The compound's molecular structure features a toluene ring with two thiol groups positioned at the 3 and 4 positions, creating a unique spatial arrangement that affects its crystalline packing [1] [2].

X-ray diffraction studies of toluene-3,4-dithiol complexes reveal that these compounds typically crystallize in the monoclinic crystal system [9] [27]. The space group commonly observed for these complexes is P2₁/c, which indicates specific symmetry elements within the crystal lattice [9]. This crystallographic arrangement influences the compound's physical properties and its ability to form coordination complexes with various metals [28].

The phase behavior of toluene-3,4-dithiol is characterized by its transition between solid and liquid states near room temperature [1]. Due to its relatively low melting point, the compound can exist in either crystalline solid or liquid form depending on ambient conditions [3]. This property makes it particularly useful in certain applications where phase transitions are advantageous [2]. The compound is notably sensitive to air, requiring storage under inert gas conditions to prevent oxidation, which would alter its crystalline structure and chemical properties [1] [21].

Table 1: Crystallographic Properties of Toluene-3,4-dithiol

ParameterValue
Crystal SystemMonoclinic (for complexes)
Space GroupP2₁/c (for complexes)
Crystal FormCrystalline Low Melting Solid
ColorWhite to yellow
Storage ConditionUnder inert gas, -20°C recommended

Thermochemical Parameters: Melting/Boiling Points

The thermochemical behavior of toluene-3,4-dithiol is characterized by well-defined phase transition temperatures that are crucial for understanding its physical state under various conditions [1]. The compound exhibits a relatively low melting point ranging from 30 to 33°C, which places it in the category of low-melting organic solids [1] [2] [3]. This property allows toluene-3,4-dithiol to transition easily between solid and liquid states near room temperature, making it particularly useful in applications requiring such phase transitions [4].

The boiling point of toluene-3,4-dithiol occurs at 135-137°C under reduced pressure conditions of 17 mm Hg [1] [2]. Under standard pressure, alternative sources report a boiling point of approximately 185°C at 84 mm Hg [3]. These values reflect the compound's moderate volatility and provide important parameters for purification processes such as vacuum distillation [1].

Thermodynamic stability studies indicate that toluene-3,4-dithiol remains stable under normal conditions but demonstrates incompatibility with strong oxidizing agents and strong bases [1] [2]. The compound's thermal behavior is influenced by its molecular structure, particularly the presence of the two thiol groups that can participate in hydrogen bonding and affect intermolecular interactions [3].

Table 2: Thermochemical Parameters of Toluene-3,4-dithiol

ParameterValue
Melting Point30-33°C
Boiling Point135-137°C (17 mm Hg)
Density1.179 g/mL at 25°C
Flash Point>230°F (>113°C)

Spectroscopic Profiles: FTIR, Raman, and NMR Signatures

Toluene-3,4-dithiol exhibits distinctive spectroscopic signatures that provide valuable insights into its molecular structure and chemical bonding characteristics [3] [17]. These spectroscopic profiles serve as important analytical tools for identification and purity assessment of the compound [7].

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of toluene-3,4-dithiol displays characteristic absorption bands that correspond to its functional groups and molecular vibrations [3] [17]. Key features include:

  • S-H stretching vibrations in the region of 2550-2600 cm⁻¹, which are characteristic of thiol groups [17]
  • C-H stretching vibrations of the aromatic ring appearing around 3000-3100 cm⁻¹ [17]
  • C-H stretching of the methyl group observed at approximately 2900-2950 cm⁻¹ [17]
  • C=C stretching vibrations of the aromatic ring manifesting in the region of 1400-1600 cm⁻¹ [17]
  • C-S stretching vibrations typically appearing in the fingerprint region between 600-700 cm⁻¹ [3] [17]

Raman Spectroscopy

Raman spectroscopic analysis of toluene-3,4-dithiol complements FTIR data by providing additional information about molecular symmetry and vibrational modes [13] [16]. The Raman spectrum exhibits characteristic peaks associated with:

  • C-S stretching vibrations that are particularly prominent in Raman spectroscopy [13]
  • Aromatic ring breathing modes that appear as strong bands [16]
  • S-H stretching vibrations that may show different relative intensities compared to FTIR [13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of hydrogen and carbon atoms in toluene-3,4-dithiol [10] [22].

¹H NMR Spectrum

The proton NMR spectrum of toluene-3,4-dithiol shows:

  • A singlet at approximately δ 2.4 ppm, attributed to the methyl protons (3H) [22]
  • Complex patterns in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three aromatic protons [10] [22]
  • Signals for the thiol protons (-SH) that may appear as broad peaks due to potential hydrogen bonding or exchange phenomena [22]

¹³C NMR Spectrum

The carbon-13 NMR spectrum displays:

  • A signal at approximately δ 20.8 ppm assigned to the methyl carbon [20] [22]
  • Multiple signals in the region of δ 120-140 ppm corresponding to the aromatic carbons [22]
  • Characteristic signals for the carbon atoms bearing the thiol groups, typically appearing at distinctive chemical shifts compared to other aromatic carbons [20]

Table 3: Spectroscopic Properties of Toluene-3,4-dithiol

Spectroscopic MethodKey Features
FTIRS-H stretching (2550-2600 cm⁻¹), C-H stretching (aromatic: 3000-3100 cm⁻¹, methyl: 2900-2950 cm⁻¹), C=C stretching (1400-1600 cm⁻¹), C-S stretching (600-700 cm⁻¹)
RamanEnhanced C-S stretching bands, aromatic ring vibrations, complementary to FTIR data
¹H NMRMethyl protons: δ 2.4 ppm (singlet, 3H), Aromatic protons: δ 6.5-7.5 ppm, Thiol protons: variable chemical shifts
¹³C NMRMethyl carbon: δ 20.8 ppm, Aromatic carbons: δ 120-140 ppm

Solubility Behavior in Organic/Inorganic Media

Toluene-3,4-dithiol demonstrates distinctive solubility patterns across various solvents, which significantly influences its purification, handling, and application in chemical processes [1] [2]. Understanding these solubility characteristics is essential for developing effective extraction and separation methodologies involving this compound [6].

In organic media, toluene-3,4-dithiol exhibits good solubility in aromatic and chlorinated solvents [1] [21]. The compound dissolves readily in benzene and chloroform, likely due to favorable π-π interactions between the aromatic rings and the ability to form hydrogen bonds through its thiol groups [21] [23]. Additionally, toluene-3,4-dithiol shows appreciable solubility in polar organic solvents such as methanol, which facilitates its use in various chemical reactions and analytical procedures [26].

Regarding inorganic media, toluene-3,4-dithiol displays limited solubility in water, consistent with its predominantly hydrophobic character derived from the aromatic ring and methyl substituent [14]. However, the compound demonstrates significantly enhanced solubility in aqueous alkali hydroxide solutions [1] [2]. This increased solubility in basic aqueous environments can be attributed to the deprotonation of the thiol groups, forming more water-soluble thiolate species [1]. This property is particularly valuable for applications involving metal complexation and coordination chemistry [2].

The solubility behavior of toluene-3,4-dithiol is influenced by temperature, with elevated temperatures generally enhancing its dissolution in most solvents [2]. This temperature dependence provides additional flexibility in processing and purification protocols [1]. The compound's solubility characteristics make it suitable for various applications, including its use as a ligand in coordination chemistry and as a reagent in analytical chemistry [5].

Table 4: Solubility Properties of Toluene-3,4-dithiol

SolventSolubility
BenzeneSoluble
ChloroformSoluble
MethanolSoluble
Aqueous alkali hydroxide solutionsSoluble
WaterLimited solubility

XLogP3

2.6

Melting Point

29.0 °C

UNII

U89B11P7SC

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

496-74-2

Wikipedia

Toluene-3,4-dithiol

General Manufacturing Information

1,2-Benzenedithiol, 4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

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